

3-Ethyl-2,4,4-trimethylheptane physical properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **3-Ethyl-2,4,4-trimethylheptane**

Cat. No.: **B14556685**

[Get Quote](#)

An In-depth Technical Guide on the Physical Properties of **3-Ethyl-2,4,4-trimethylheptane**

For the attention of: Researchers, scientists, and drug development professionals.

This document provides a comprehensive overview of the known physical properties of the branched alkane, **3-Ethyl-2,4,4-trimethylheptane**. Due to the compound's specific isomeric structure, experimentally determined data is limited. This guide consolidates available computed data from established chemical databases and outlines the standard experimental protocols that would be employed for their empirical determination.

Compound Identification

- IUPAC Name: **3-Ethyl-2,4,4-trimethylheptane**
- Molecular Formula: **C₁₂H₂₆**
- CAS Number: **62198-63-4**[\[1\]](#)[\[2\]](#)

Physical Properties

The quantitative physical properties for **3-Ethyl-2,4,4-trimethylheptane** are summarized in the table below. It is critical to note that these values are predominantly derived from computational models, as experimental data for this specific isomer is not widely published.

Property	Value	Source	Notes
Molecular Weight	170.33 g/mol	PubChem[1]	Computed
Monoisotopic Mass	170.203450829 Da	PubChem[1]	Computed
XLogP3	5.7	PubChem[1]	Computed measure of hydrophobicity
Complexity	111	PubChem[1]	Computed
Boiling Point	Not Available	-	Experimental data not found. Alkanes of similar molecular weight have boiling points in the range of 180-220 °C.[3][4][5]
Melting Point	Not Available	-	Experimental data not found. Branched alkanes typically have higher melting points than their straight-chain isomers.
Density	Not Available	-	Experimental data not found. Alkanes of similar molecular weight have densities in the range of 0.75-0.80 g/cm ³ .
Refractive Index	Not Available	-	Experimental data not found.

Standard Experimental Protocols

While specific experimental data for **3-Ethyl-2,4,4-trimethylheptane** is scarce, the following standard laboratory protocols are utilized for determining the key physical properties of liquid alkanes.

Determination of Boiling Point

The boiling point of a liquid is determined using a distillation apparatus.

- Apparatus Setup: A round-bottom flask is filled with the sample liquid (e.g., **3-Ethyl-2,4,4-trimethylheptane**) and a few boiling chips to ensure smooth boiling. The flask is connected to a condenser, with a thermometer placed such that the bulb is just below the side arm leading to the condenser.
- Heating: The flask is gently heated. As the liquid boils, the vapor rises, and its temperature is recorded by the thermometer.
- Measurement: The boiling point is the stable temperature recorded when the liquid is boiling and its vapor is condensing on the thermometer bulb. This temperature corresponds to the point where the vapor pressure of the liquid equals the atmospheric pressure.

Determination of Density

The density of a liquid can be accurately measured using a pycnometer or a vibrating tube densimeter.^[6] A common laboratory method involves a graduated cylinder and a balance.^{[7][8]}

- Mass Measurement: An empty, dry graduated cylinder is weighed on an analytical balance.
^[7]
- Volume Measurement: A specific volume of the liquid is carefully added to the graduated cylinder. The volume is read from the bottom of the meniscus at eye level to avoid parallax error.^[7]
- Final Mass Measurement: The graduated cylinder containing the liquid is reweighed.
- Calculation: The mass of the liquid is determined by subtraction. Density is then calculated by dividing the mass of the liquid by its volume ($\rho = m/V$).^[8] For higher accuracy, measurements are repeated and an average is taken.^[7]

Determination of Refractive Index

The refractive index is typically measured using an Abbe refractometer.^{[9][10][11][12]}

- Calibration: The instrument is first calibrated using a standard with a known refractive index, often distilled water ($n_D = 1.3330$ at 20°C).[12]
- Sample Application: The prism of the refractometer is cleaned. A few drops of the sample liquid are placed on the surface of the measuring prism.[10]
- Measurement: The prisms are closed, and a light source illuminates the sample. The user looks through the eyepiece and adjusts the controls until the boundary line (the line between light and dark fields) is sharp and centered on the crosshairs.[9]
- Reading: The refractive index (n_D) is read directly from the instrument's scale. Temperature control is crucial as refractive index is temperature-dependent.[10][11]

Logical Workflow Visualization

The following diagram illustrates a standard workflow for the characterization of a novel liquid alkane's physical properties.

[Click to download full resolution via product page](#)

Caption: Workflow for Physical Property Characterization of a Liquid Alkane.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 3-Ethyl-2,4,4-trimethylheptane | C12H26 | CID 19844449 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-ethyl-2,4,4-trimethylheptane | CAS#:62198-63-4 | Chemsoc [chemsrc.com]
- 3. Alkane - Wikipedia [en.wikipedia.org]
- 4. match.pmf.kg.ac.rs [match.pmf.kg.ac.rs]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. Experiments to determine density of liquid apparatus method calculation density bottle burette measuring cylinder balance IGCSE/GCSE Physics revision notes [docbrown.info]
- 8. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
- 9. Abbe's Refractometer (Procedure) : Modern Physics Virtual Lab : Physical Sciences : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]
- 10. img.daihan-sci.com [img.daihan-sci.com]
- 11. macro.lsu.edu [macro.lsu.edu]
- 12. hinotek.com [hinotek.com]
- To cite this document: BenchChem. [3-Ethyl-2,4,4-trimethylheptane physical properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b14556685#3-ethyl-2-4-4-trimethylheptane-physical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com